Product packaging for Tiglaldehyde(Cat. No.:CAS No. 497-03-0)

Tiglaldehyde

Cat. No.: B044138
CAS No.: 497-03-0
M. Wt: 84.12 g/mol
InChI Key: ACWQBUSCFPJUPN-HYXAFXHYSA-N
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Description

Tiglaldehyde (2-methyl-2-butenal) is a highly versatile, unsaturated aldehyde that serves as a valuable building block in organic synthesis and a key compound in flavor and fragrance research. Its structure, featuring both an aldehyde group and a conjugated double bond, makes it a reactive intermediate for a wide range of chemical transformations, including cycloadditions, nucleophilic additions, and reductions. In synthetic chemistry, this compound is a crucial precursor for the synthesis of various heterocycles, terpenoids, and pharmaceuticals. For researchers in the flavor and aroma industry, it is an essential reference standard and a constituent in the study of natural products, as it contributes to the characteristic sweet, fruity, and wine-like notes found in various fruits and fermented beverages. Its mechanism of action in biological systems is often studied in the context of plant-insect interactions and as a potential semiochemical. This product is offered in high purity to ensure reproducibility and reliability in your experimental results, from method development to complex multi-step synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B044138 Tiglaldehyde CAS No. 497-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497-03-0

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(Z)-2-methylbut-2-enal

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3-

InChI Key

ACWQBUSCFPJUPN-HYXAFXHYSA-N

SMILES

CC=C(C)C=O

Isomeric SMILES

C/C=C(/C)\C=O

Canonical SMILES

CC=C(C)C=O

boiling_point

117.00 to 118.00 °C. @ 760.00 mm Hg

density

0.868-0.873 (20°)

Other CAS No.

1115-11-3
6038-09-1
497-03-0

physical_description

Colourless liquid;  penetrating, powerful green ethereal aroma

Pictograms

Flammable; Irritant; Environmental Hazard

solubility

25 mg/mL
Slightly soluble in water;  soluble in ether and most oils
soluble (in ethanol)

Synonyms

Tiglaldehyde;  (2E)-2-Methyl-2-butenal;  (E)-2-Methyl-2-butenal;  (E)-2-Methyl-2-butenal;  (E)-2-Methylbut-2-en-1-al;  NSC 2179;  Tiglic Aldehyde;  trans-2-Methyl-2-butenal;  trans-Tiglaldehyde

Origin of Product

United States

Synthetic Methodologies and Strategies for Tiglaldehyde

Established Synthetic Routes and Limitations

The preparation of tiglaldehyde has been approached through various classical organic reactions, each with its own set of advantages and drawbacks. These established methods often involve either the direct reduction of a carboxylic acid derivative or multi-step sequences involving carbon-carbon bond formation and subsequent functional group manipulations.

Direct Reduction Approaches and Their Challenges

The direct reduction of tiglic acid or its derivatives to this compound presents a conceptually straightforward route. However, this transformation is often plagued by challenges related to chemoselectivity. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), typically reduce the carboxylic acid or ester all the way to the corresponding alcohol, bypassing the desired aldehyde.

To circumvent this, bulkier and less reactive hydride reagents have been employed. For instance, the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures can achieve the partial reduction of esters to aldehydes. However, careful control of reaction conditions, including stoichiometry and temperature (typically -78 °C), is critical to prevent over-reduction to tiglic alcohol. The use of hazardous reagents such as bis(N-methylpiperazinyl) aluminum hydride or borane (B79455) for the reduction of tiglic acid has also been reported, but these methods are often not amenable to large-scale production due to safety concerns and reagent handling difficulties. sigmaaldrich.com

A significant challenge in the direct reduction of tiglic acid derivatives lies in the inherent reactivity of the α,β-unsaturated aldehyde product. The conjugated system can be susceptible to 1,4-addition (conjugate reduction) by some hydride reagents, leading to the formation of saturated aldehydes or alcohols as byproducts.

Direct Reduction Method Reagent Key Challenges
Reduction of Tiglic Acid EsterDIBAL-HRequires low temperatures (-78 °C) to prevent over-reduction; risk of 1,4-reduction.
Reduction of Tiglic AcidBis(N-methylpiperazinyl) aluminum hydride, BoraneUse of hazardous reagents; scalability issues. sigmaaldrich.com

Multi-step Synthetic Pathways, Including Alkylation and Oxidation Sequences

Multi-step syntheses offer greater control and flexibility in the construction of this compound. A common strategy involves the formation of the carbon skeleton followed by an oxidation step to furnish the aldehyde.

One of the earliest methods for preparing this compound is the crossed aldol (B89426) condensation between acetaldehyde (B116499) and propionaldehyde. nih.gov This reaction, typically carried out in dilute aqueous base, forms the carbon-carbon bond and introduces the unsaturation. However, this approach often suffers from low yields and the formation of a mixture of products, including self-condensation products and the isomeric 2-pentenal, which complicates purification. nih.gov

A more controlled multi-step approach has been described starting from tiglic acid. This pathway involves the bromination of tiglic acid to yield 2,3-dibromo-2-methylbutyric acid. Subsequent elimination and deacidification with a weak inorganic base afford trans-2-bromo-butene. This intermediate is then converted to a Grignard or lithium reagent, which reacts with an N,N-dimethylformamide or N-formylpiperidine to yield trans-2-methyl-2-butenal (B1200531) (this compound). sigmaaldrich.com

Another multi-step method involves the reaction of an enol ether with an acetal (B89532). For example, the boron trifluoride-catalyzed reaction of ethyl propenyl ether with 1,1-diethoxyethane produces 1,1,3-triethoxy-2-methylbutane. Subsequent acid-catalyzed elimination and hydrolysis of the acetal furnish this compound. nih.gov While this method can provide good yields, the isolation of this compound can be complicated by the formation of a ternary azeotrope with water and ethanol. nih.gov

Multi-step Pathway Key Steps Advantages Limitations
Crossed Aldol CondensationAcetaldehyde + PropionaldehydeReadily available starting materials.Low yields; formation of multiple byproducts. nih.gov
From Tiglic AcidBromination → Elimination/Deacidification → Grignard/Lithium reagent formation → Reaction with formylating agentGood control over regiochemistry.Multi-step process with potentially hazardous reagents. sigmaaldrich.com
Enol Ether and Acetal RouteEnol ether + Acetal → Triethoxy intermediate → Hydrolysis/EliminationCan provide good yields.Difficult isolation due to azeotrope formation. nih.gov

Contemporary and Emerging Synthetic Techniques

More modern synthetic methods have been applied to the synthesis of this compound and its utilization in complex molecule synthesis, offering improvements in efficiency and stereoselectivity.

Mukaiyama Aldol Reaction Pathways for this compound Synthesis

The Mukaiyama aldol reaction, a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, represents a powerful tool for carbon-carbon bond formation. While specific examples of the Mukaiyama aldol reaction for the direct synthesis of this compound are not prevalent in the literature, the general principles of the reaction are applicable. For instance, the reaction of a silyl enol ether derived from propanal with acetaldehyde, under the influence of a suitable Lewis acid, could potentially lead to the aldol adduct, which upon dehydration would yield this compound. The choice of Lewis acid and reaction conditions would be crucial to control the regioselectivity and prevent side reactions.

Utilization of this compound in the Total Synthesis of Complex Natural Products (e.g., 7-Demethylpiericidin A1)

This compound has proven to be a valuable C5 building block in the total synthesis of complex natural products. A notable example is the concise total synthesis of (-)-7-demethylpiericidin A1, a cytotoxic pyridine-containing antibiotic. acs.org In this synthesis, the side chain of the natural product was constructed starting from this compound.

The synthesis commenced with the addition of vinylmagnesium bromide to this compound to generate a divinyl carbinol. This was followed by a Sharpless asymmetric epoxidation to establish the desired stereochemistry. The resulting epoxy alcohol was then elaborated through a series of steps, including a titanium(II)-mediated cyclization of a (silyloxy)enyne, to ultimately form the complex side chain of 7-demethylpiericidin A1. acs.org This synthesis highlights the utility of this compound as a readily available and versatile starting material for introducing a specific five-carbon fragment with functionality that can be further manipulated.

Applications of this compound as a Starting Reagent in the Synthesis of Alkyl-Branched Tetraene Hydrocarbons and Pheromone Components

This compound itself is a known pheromone component, used by the European rabbit (Oryctolagus cuniculus). nih.gov Its structure also makes it an attractive starting point for the synthesis of other pheromones and related compounds. The α,β-unsaturated aldehyde functionality allows for a variety of transformations, such as Wittig-type reactions or Grignard additions, to extend the carbon chain and introduce further unsaturation, which are common features in many insect pheromones.

While specific, widely documented examples of this compound being used as a starting reagent for complex pheromone synthesis are not abundant, its structural motifs are found in various natural products. For instance, the synthesis of certain polyene-containing pheromones could potentially utilize this compound as a key precursor. The development of new synthetic methodologies may further expand the application of this compound in the stereoselective synthesis of alkyl-branched tetraene hydrocarbons and other complex pheromone components.

Building Block Applications of this compound in Organic Synthesis

The utility of this compound as a synthetic intermediate is demonstrated in its application for building diverse molecular frameworks. Its conjugated system and aldehyde functionality are key to its role in forming both cyclic and acyclic structures, making it a staple in the synthesis of specialized chemical compounds.

Role in Heterocycle Synthesis

This compound is a key starting material for the synthesis of several classes of heterocyclic compounds, particularly pyrazoles and pyridines, which are core structures in many pharmaceutical and agrochemical products.

Pyrazole (B372694) Synthesis

Pyrazoles are typically synthesized through the condensation reaction of a 1,3-difunctional compound with a hydrazine (B178648) derivative. beilstein-journals.orgconicet.gov.ar As an α,β-unsaturated aldehyde, this compound provides the necessary three-carbon backbone. The reaction proceeds when a substituted or unsubstituted hydrazine attacks the aldehyde carbon, followed by a cyclizing Michael addition to the β-carbon of the double bond and subsequent dehydration to form the aromatic pyrazole ring. organic-chemistry.org The specific substitution pattern on the final pyrazole product is determined by the substituents on the hydrazine reactant.

Table 1: Synthesis of Substituted Pyrazoles from this compound

Reactant 1 Reactant 2 Product Heterocycle Class
This compound Hydrazine 3,4-Dimethyl-1H-pyrazole Pyrazole
This compound Methylhydrazine 1,3,4-Trimethyl-1H-pyrazole & 1,4,5-Trimethyl-1H-pyrazole (isomer mixture) Pyrazole
This compound Phenylhydrazine 3,4-Dimethyl-1-phenyl-1H-pyrazole & 4,5-Dimethyl-1-phenyl-1H-pyrazole (isomer mixture) Pyrazole

Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that effectively produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.com This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgchemeurope.com In this synthesis, this compound serves as the aldehyde component, which ultimately forms the C4 position of the pyridine ring. The reaction assembles these components into a dihydropyridine intermediate, which upon oxidation, yields a highly substituted pyridine. scribd.com

Table 2: Hantzsch Synthesis of a Pyridine Derivative Using this compound

Aldehyde Component β-Ketoester Nitrogen Source Intermediate Product Final Product (after oxidation)
This compound Ethyl acetoacetate (B1235776) (2 eq.) Ammonia Diethyl 2,6-dimethyl-4-(prop-1-en-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate Diethyl 2,6-dimethyl-4-(prop-1-en-2-yl)pyridine-3,5-dicarboxylate

Precursor to Ligand Systems (e.g., Pentamethylcyclopentadiene, Cp*H)

This compound is a critical starting material for the synthesis of 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718), a direct precursor to the pentamethylcyclopentadienyl (Cp) ligand. sigmaaldrich.comnih.gov The Cp ligand is of immense importance in organometallic chemistry, where it is used to stabilize metal centers in various catalytic processes.

The synthetic pathway from this compound to the Cp* ligand precursor involves a key transformation. A plausible route involves the formation of a divinyl ketone, which then undergoes an acid-catalyzed Nazarov cyclization. wikipedia.orgorganic-chemistry.org This electrocyclic reaction is a powerful method for synthesizing five-membered rings, specifically cyclopentenones. organicreactions.org The resulting 2,3,4,5-tetramethyl-2-cyclopentenone can then be converted through further reactions (e.g., reduction and dehydration) into pentamethylcyclopentadiene (Cp*H), the protonated form of the ligand. chemicalbook.com

Table 3: Synthetic Pathway to Cp*H Precursor from this compound

Starting Material Key Intermediate Key Reaction Product Application
This compound Divinyl ketone derivative Nazarov Cyclization 2,3,4,5-Tetramethyl-2-cyclopentenone Precursor to Cp*H

Mechanistic Investigations and Reactivity Studies of Tiglaldehyde

Elucidation of Reaction Mechanisms Involving Tiglaldehyde

The unique electronic and steric properties of this compound govern the mechanisms of its various transformations. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Cationic Cyclization Mechanisms Catalyzed by Supramolecular Encapsulation

While specific studies on the supramolecularly catalyzed cationic cyclization of this compound itself are not extensively documented, the principles of supramolecular catalysis can be applied to predict its behavior. Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to accelerate reactions and control selectivity. In the context of a cationic cyclization, a supramolecular host, such as a cyclodextrin (B1172386) or a self-assembled capsule, could encapsulate this compound or a derivative thereof.

This encapsulation would serve several purposes. Firstly, it would pre-organize the substrate in a conformation favorable for cyclization, thereby reducing the entropic barrier of the reaction. Secondly, the confined environment of the host cavity can stabilize the cationic transition state formed during the cyclization process, leading to a significant rate enhancement. The mechanism would likely involve the activation of a tethered nucleophile on the this compound backbone by an external or host-incorporated acid, followed by the cyclization event within the supramolecular cavity. The host's structure would play a critical role in dictating the stereochemical outcome of the cyclization.

Isomerization Pathways and Stereochemical Control

Isomerization of the carbon-carbon double bond in α,β-unsaturated aldehydes like this compound is a fundamental process that can be controlled to achieve a desired stereochemistry. Studies on related systems, such as the imines of tiglic aldehyde, have shown that stereoselective alkylation can be achieved with high fidelity. cmu.edu Subsequent hydrolysis under carefully controlled conditions can preserve the stereochemistry of the newly formed trisubstituted α,β-unsaturated aldehyde. cmu.edu

Furthermore, research on the deconjugative isomerization of α,β-unsaturated carbonyl compounds reveals that under palladium-hydride catalysis, it is possible to achieve long-range isomerization. This process is driven by thermodynamics and can be highly selective. For this compound, this could involve the migration of the double bond out of conjugation with the carbonyl group, forming a β,γ-unsaturated aldehyde. The stereochemical control in such isomerizations is often dictated by the catalyst and the specific reaction conditions employed.

Polymerization Reaction Mechanisms

The polymerization of aldehydes, including α,β-unsaturated aldehydes like this compound, can proceed through various mechanisms, with cationic polymerization being a prominent route. The polymerization of aldehydes is often initiated by Lewis or Brønsted acids. researchgate.net The mechanism involves the protonation or coordination of the carbonyl oxygen by the acid, which generates a highly electrophilic carbocationic species. This initiator then attacks the carbonyl oxygen of another monomer molecule, propagating the polymer chain.

For this compound, the presence of the α,β-unsaturation adds a layer of complexity. Polymerization can potentially occur through the carbonyl group, leading to a polyacetal structure, or through the double bond, resulting in a vinyl-type polymer. The specific pathway followed is highly dependent on the initiator and the reaction conditions. In many cationic polymerizations of aldehydes, the resulting polymer is often insoluble and precipitates from the reaction medium, which can make the reaction diffusion-controlled. researchgate.net

Interactions of this compound with Lewis Acids and Complexation Chemistry

The carbonyl group of this compound readily interacts with Lewis acids, leading to the formation of complexes that exhibit modified reactivity and stereoselectivity in subsequent reactions.

Nuclear Magnetic Resonance Spectroscopic Characterization of Lewis Acid Complexes of this compound

While specific NMR studies detailing the complexation of this compound with a wide array of Lewis acids are not abundant, the general principles of such interactions are well-established. Upon coordination of a Lewis acid to the carbonyl oxygen of this compound, significant changes in the molecule's electronic structure occur, which are readily observable by NMR spectroscopy.

In ¹H NMR, the aldehydic proton is expected to show a significant downfield shift due to the increased polarization of the C=O bond and the resulting deshielding effect. Similarly, the protons on the α- and β-carbons of the double bond would also experience shifts, the magnitude and direction of which would depend on the specific Lewis acid and the extent of electron withdrawal. In ¹³C NMR, the carbonyl carbon would exhibit a substantial downfield shift upon complexation, providing a clear indication of the Lewis acid-base interaction. The magnitude of these shifts can be correlated with the strength of the Lewis acid.

Table 1: Expected NMR Shifts upon Complexation of this compound with a Generic Lewis Acid (LA)

NucleusExpected Shift ChangeRationale
Aldehydic ¹HDownfieldIncreased positive charge on the carbonyl carbon.
α-Methyl ¹HDownfieldElectron withdrawal through the conjugated system.
β-Ethyl ¹HDownfieldElectron withdrawal through the conjugated system.
Carbonyl ¹³CDownfieldSignificant deshielding due to coordination to the Lewis acid.
α-Carbon ¹³CDownfield/UpfieldComplex electronic effects of conjugation and polarization.
β-Carbon ¹³CDownfieldDepletion of electron density at the β-position.

Influence of Lewis Acids on Stereoselectivity in Aldol (B89426) Reactions Involving this compound

Lewis acids play a pivotal role in controlling the stereoselectivity of aldol reactions involving this compound. By coordinating to the carbonyl oxygen, the Lewis acid enhances the electrophilicity of the aldehyde and can create a more sterically defined environment for the incoming nucleophile, such as a silyl (B83357) enol ether in a Mukaiyama aldol reaction. organic-chemistry.org

The choice of Lewis acid can significantly influence the diastereoselectivity of the aldol addition. msu.edu For instance, chelating Lewis acids like TiCl₄ or SnCl₄ can form rigid, six-membered transition states when reacting with α- or β-alkoxy aldehydes, leading to high syn-selectivity. msu.edu In contrast, non-chelating Lewis acids like BF₃ often favor the formation of anti-aldol products through an open transition state. msu.edu In the context of this compound, which lacks a chelating group, the stereochemical outcome will be primarily governed by steric interactions in the transition state, which are modulated by the size and nature of the Lewis acid and the nucleophile. msu.edu Chiral Lewis acids can be employed to induce enantioselectivity in aldol reactions with achiral enolates and aldehydes like this compound. msu.edu

Table 2: Influence of Lewis Acid Type on Aldol Stereoselectivity

Lewis Acid TypeProposed Transition StatePredominant Stereoisomer
Chelating (e.g., TiCl₄, SnCl₄)Closed, cyclicsyn (with appropriate substrates)
Non-chelating (e.g., BF₃)Open, acyclicanti
Chiral Lewis AcidAsymmetricEnantiomerically enriched

Electrophilic and Nucleophilic Reactivity of this compound

This compound, known formally as (2E)-2-methylbut-2-enal, is an α,β-unsaturated aldehyde that exhibits a rich and varied reactivity profile. ethz.chnih.gov Its structure, featuring conjugated double bond and carbonyl functionalities, allows it to act as both an electrophile at several positions and, through derivatization, as a nucleophile. This section explores key aspects of its reactivity, focusing on stereoselective additions, the role of imine intermediates, and its electrochemical behavior.

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. nist.gov The diastereoselectivity of this reaction, particularly when new stereocenters are formed, is often governed by the geometry of the enolate nucleophile and the reaction conditions, as rationalized by the Zimmerman-Traxler model. mdpi.com This model proposes a chair-like six-membered transition state where substituents preferentially occupy equatorial positions to minimize steric strain, thus dictating the syn or anti stereochemical outcome. mdpi.comnih.gov For instance, (Z)-enolates typically yield syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. nist.gov

While direct aldol additions using this compound as the electrophile are a fundamental possibility, specific studies detailing their diastereoselectivity are not extensively documented in the surveyed literature. However, the stereochemical control in reactions of α,β-unsaturated aldehydes is a well-established field. The facial selectivity of the carbonyl group can be influenced by chiral auxiliaries or catalysts, enabling asymmetric induction. acs.org For example, Lewis acid-mediated additions of enolsilanes (the Mukaiyama aldol reaction) provide a powerful method for controlling the stereochemistry of the resulting aldol adduct. acs.orgnih.gov The choice of Lewis acid can determine whether the reaction proceeds through a chelating or non-chelating transition state, thereby influencing the diastereomeric ratio of the products. acs.org

A highly relevant and stereoselective transformation involving a this compound derivative is the alkylation of its corresponding imine, which proceeds via C-H bond activation and serves as a synthetic equivalent of a conjugate aldol addition. copernicus.org This reaction underscores the potential for achieving high diastereoselectivity in C-C bond formation at the β-position of the this compound scaffold.

The formation of imines from aldehydes and primary amines is a reversible condensation reaction that provides a gateway to a diverse range of chemical transformations. mdpi.comucdavis.edu Imines, particularly α,β-unsaturated imines, can serve as versatile intermediates in synthesis. mdpi.com The reaction of tiglic aldehyde with benzylamine, for instance, can be performed at low temperatures using potassium carbonate as a desiccant to yield the corresponding N-benzyl imine in good yield. copernicus.org

These α,β-unsaturated imines are crucial for functionalization reactions that proceed via azaenolate intermediates. A notable example is the rhodium-catalyzed stereoselective alkylation of the N-benzyl imine of tiglic aldehyde. copernicus.org In this process, the imine directs C-H activation at the β-vinylic position, which then reacts with terminal alkenes or alkynes. This reaction demonstrates excellent stereoselectivity, exclusively forming the Z-isomer of the β-alkylated imine product prior to hydrolysis. copernicus.org

The reaction of the N-benzyl imine of tiglic aldehyde with n-hexene in the presence of a rhodium catalyst and a (dicyclohexylphosphinyl)ferrocene ligand results in the formation of the corresponding β-alkylated imine. Subsequent hydrolysis under carefully controlled conditions yields the trisubstituted α,β-unsaturated aldehyde. copernicus.org This method represents a powerful strategy for the functionalization of this compound, where the imine acts as a directing group and an activatable precursor to a nucleophilic azaenolate equivalent.

Table 1: Rhodium-Catalyzed β-Alkylation of the N-Benzyl Imine of Tiglic Aldehyde Data sourced from a study on the stereoselective alkylation of α,β-unsaturated imines. copernicus.org

Alkene/Alkyne PartnerProduct (after hydrolysis)Yield (%)Stereoselectivity
n-Hexene(2E,4Z)-2-Methyl-4-propylnon-2-enal85>98% Z-isomer (before hydrolysis)
Styrene(2E,4Z)-2-Methyl-4-phenylhex-2-enal75>98% Z-isomer (before hydrolysis)

The electrochemical properties of α,β-unsaturated aldehydes are of significant interest for both synthetic applications and understanding degradation pathways. The electrochemical behavior of a series of nine α,β-unsaturated aldehydes has been investigated, revealing that compounds with alkyl substituents, a class that includes this compound, typically exhibit a single polarographic wave. wikipedia.org This wave corresponds to the reduction of the anhydrous aldehyde in a one-electron, one-proton process. wikipedia.org The resulting free radicals can subsequently initiate polymerization. wikipedia.org In contrast, α,β-unsaturated aldehydes without full alkyl substitution, such as acrolein, may show multiple waves due to the reduction of species formed by the hydration of the double bond. wikipedia.org

The electrochemical oxidation of aldehydes is a key transformation, often leading to the corresponding carboxylic acids. While specific studies on the direct electrochemical oxidation of this compound are limited, research on related systems provides insight. For example, the oxidation of allylic alcohols can be achieved electrochemically to produce α,β-unsaturated aldehydes. youtube.comnih.gov Furthermore, the electrochemical oxidation of α,β-unsaturated ketones to provide functionalized products has been demonstrated, suggesting that the carbon-carbon double bond in this compound could also be susceptible to electrochemical oxidation under certain conditions. nih.gov The process of electrochemical oxidation can be complex, potentially involving direct electron transfer at the anode or mediated processes. oecd.org The specific products would depend on the electrode material, solvent, and supporting electrolyte used.

Photochemical and Thermal Transformations of this compound

This compound's conjugated system makes it susceptible to transformations induced by heat and light. These processes are relevant not only in synthetic chemistry but also in atmospheric science, where photochemical reactions dictate the environmental fate of volatile organic compounds.

Pericyclic reactions, which proceed through a cyclic transition state, are powerful transformations in organic synthesis. copernicus.org One of the most relevant classes of pericyclic reactions for aldehydes and ketones is the Nazarov cyclization, which is the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor to form a cyclopentenone. nih.gov

While direct studies on the thermal cyclization of protonated poly-unsaturated aldehydes specifically derived from this compound are not prominent in the surveyed literature, the principles of pericyclic reactions suggest potential pathways. nih.gov If this compound were used as a building block to construct a more extended, protonated poly-unsaturated system, such as a pentadienyl cation, it could theoretically undergo a 4π conrotatory electrocyclization. nih.gov The mechanism involves the activation of a carbonyl or a precursor by a protic or Lewis acid to generate a pentadienyl cation, which then cyclizes. nih.gov The resulting oxyallyl cation can then eliminate a proton to yield the cyclopentenone product. nih.gov The stereochemistry of such reactions is governed by the Woodward-Hoffmann rules. The lack of specific examples for this compound derivatives in this context highlights an area for potential future investigation.

The atmospheric fate of volatile organic compounds like this compound is largely determined by photooxidation processes initiated by reactive species such as hydroxyl radicals (•OH), ozone (O₃), and chlorine atoms (Cl•). youtube.com this compound is emitted into the atmosphere from both natural and anthropogenic sources and can also be formed from the oxidation of other VOCs like isoprene. youtube.com

The gas-phase reaction of trans-2-methyl-2-butenal (B1200531) with chlorine atoms has been studied in detail. youtube.com The rate coefficient for this reaction was determined to be (2.45 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. The reaction proceeds via two main pathways: Cl atom addition to the C=C double bond and H-atom abstraction from the aldehyde group. nih.govyoutube.com

Cl Addition: The major pathway involves the addition of the chlorine atom to the C-3 position of the double bond, leading to the formation of 3-chloro-2-butanone (B129570) with a molar yield of (52.5 ± 7.3)%. youtube.com

H-Abstraction: The abstraction of the aldehydic hydrogen results in the formation of HCl and acetaldehyde (B116499), with the latter having a molar yield of (40.8 ± 0.6)%. youtube.com

The atmospheric lifetime (τ) of this compound with respect to reaction with various oxidants has been estimated. Its reaction with Cl atoms can be significant in marine or industrial areas with high Cl concentrations. youtube.com The lifetime with respect to OH radicals is estimated to be approximately 8.2 hours, while the lifetime with respect to ozone is about 23.2 hours, indicating that reaction with OH radicals is a primary degradation pathway in the troposphere.

Table 2: Atmospheric Reaction Data for this compound (trans-2-Methyl-2-butenal) Data compiled from atmospheric chemistry studies. youtube.com

OxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Major Products IdentifiedEstimated Atmospheric Lifetime
Cl•(2.45 ± 0.32) × 10⁻¹⁰3-Chloro-2-butanone, Acetaldehyde, HCl~1.1 hours (at peak [Cl])
•OHNot explicitly stated in sourceNot explicitly detailed~8.2 hours
O₃Not explicitly stated in sourceNot explicitly detailed~23.2 hours

The formation of secondary organic aerosols (SOA) from the photooxidation of this compound has also been investigated. In the reaction with Cl atoms, the SOA yield was found to be less than 2.4%, suggesting its contribution to aerosol formation via this pathway is likely negligible. youtube.com However, the formation of products like acetaldehyde means that the atmospheric oxidation of this compound contributes to the pool of other reactive atmospheric species. youtube.com

Advanced Spectroscopic and Analytical Characterization of Tiglaldehyde and Its Derivatives

Mass Spectrometry (MS) in Degradation Product Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of molecules by measuring their mass-to-charge ratio (m/z). It is particularly useful for identifying reaction or degradation products. In the context of tiglaldehyde, MS can be used to characterize products formed from its reactions, such as additions to the α,β-unsaturated system.

A key example is the reaction of this compound with nucleophiles like cysteine. The addition of cysteine to the α,β-unsaturated aldehyde system is an important reaction in food chemistry. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify the resulting cysteine conjugates. researchgate.net For example, the reaction between this compound and cysteine at pH 8 was shown to produce a major product identified as (4R)-2-(2-[[(2R)-2-amino-2-carboxyethyl]thio]methylpropyl)-1,3-thiazolidine-4-carboxylic acid, a structure confirmed through mass spectrometric analysis. researchgate.net The mass spectrum would show a molecular ion peak corresponding to the addition of the cysteine molecule to the this compound molecule, followed by subsequent cyclization reactions.

Infrared (IR) Spectroscopy in Reaction Monitoring and Product Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups and is widely used for real-time reaction monitoring.

For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the aldehyde (typically around 1690-1715 cm⁻¹) and the C=C stretch of the alkene (around 1640-1680 cm⁻¹). When this compound undergoes a reaction, the progress can be monitored by observing changes in these characteristic peaks.

For example, in a reduction reaction where the aldehyde is converted to an alcohol (tiglic alcohol), IR spectroscopy can be used to follow the reaction to completion by monitoring:

Disappearance of the Aldehyde C=O Peak: The strong carbonyl absorption band around 1700 cm⁻¹ will decrease in intensity and eventually disappear.

Appearance of an Alcohol O-H Peak: A broad absorption band characteristic of the O-H stretch will appear in the region of 3200-3600 cm⁻¹.

This ability to track the consumption of reactants and the formation of products in real-time makes IR spectroscopy a powerful and efficient method for optimizing reaction conditions and analyzing final products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase in a long column. This compound, being volatile, travels through the column at a characteristic rate, defined by its retention time. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 84, corresponding to its molecular weight, and a series of fragment ions that form a characteristic pattern. nih.gov The most abundant peak (base peak) is often observed at m/z 55. nih.gov By comparing the retention time and the mass spectrum to those in spectral libraries (like NIST), this compound can be unambiguously identified and quantified even in complex mixtures. This technique is crucial for quality control and for identifying this compound as a volatile component in various natural and commercial products.

Table 2: Key GC-MS Data for this compound

Parameter Value / Description Significance
Molecular FormulaC₅H₈OConfirmed by MS
Molecular Weight84.12 g/mol Determines the molecular ion peak (m/z 84)
Kovats Retention Index~724 (Standard non-polar column)Characteristic retention time for identification
Key Mass Fragments (m/z)84 (M⁺), 55 (Base Peak), 29Fingerprint for mass spectral library matching

Computational Chemistry and Theoretical Modeling of Tiglaldehyde Systems

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. For an α,β-unsaturated aldehyde such as tiglaldehyde, these calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the magnitude and direction of the molecular dipole moment. These parameters are crucial for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon and the β-carbon, and its behavior in spectroscopic analyses.

While extensive QM studies detailing the specific electronic properties of this compound are not prominently featured in recent literature, the principles are well-established. The conjugated system of this compound results in a delocalized π-electron network across the O=C-C=C backbone. This delocalization influences the bond lengths and the partial atomic charges on each atom. Theoretical calculations would typically show a significant partial positive charge on both the carbonyl carbon and the β-carbon, identifying them as the primary electrophilic centers. The HOMO is generally located along the C=C double bond, while the LUMO is centered on the C=O bond, indicating the sites for electrophilic and nucleophilic attacks, respectively. Spectroscopic studies using Nuclear Magnetic Resonance (NMR) have been employed to determine the relative signs of nuclear spin-coupling constants in this compound, a property that is intrinsically linked to its electronic structure.

Quantitative Structure-Activity Relationship (QSAR) Analysis related to this compound Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov For α,β-unsaturated aldehydes, QSAR studies often focus on their toxicity, which is frequently linked to their reactivity as electrophiles in Michael-type addition reactions with biological nucleophiles like DNA or proteins. nih.govacs.org

The reactivity and toxic potency of α,β-unsaturated carbonyl compounds are highly dependent on their specific molecular structure. qsardb.org General QSAR models for this class of chemicals have been developed to predict outcomes like mutagenicity based on molecular descriptors. nih.govnih.gov These models can help distinguish between mutagenic and non-mutagenic species and identify the molecular features that contribute to their effects. nih.gov

This compound fits into the structural class of α,β-unsaturated aldehydes with internal vinylene substitution. Structure-activity trends for this class reveal several key principles that inform the predicted reactivity of this compound.

Structural FeatureObserved Trend in Reactivity/ToxicityRelevance to this compound
α,β-UnsaturationThe conjugated carbonyl system acts as a Michael acceptor, which is a primary mechanism for reactivity and toxicity. acs.orgThe core reactive feature of the this compound molecule.
Substitution on the double bondMethyl substitution on the vinyl carbons tends to reduce toxicity compared to terminal vinyl aldehydes (e.g., acrolein). qsardb.orgThis compound possesses methyl groups at the α- and β-positions, which is predicted to modulate its reactivity relative to simpler analogues.
Aldehyde vs. Ketoneα,β-Unsaturated ketones are often more toxic than their aldehyde counterparts. qsardb.orgAs an aldehyde, this compound's reactivity can be compared within QSAR models to related ketones like pent-3-en-2-one.

The reduction of this compound at a dropping mercury electrode (DME) to an α,β-unsaturated alcohol has been noted as an experimental data point relevant to its electrochemical reactivity. acs.org Such experimental values are essential for building and validating robust QSAR models.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the interactions between a solute, like this compound, and its environment, such as a solvent or a biological macromolecule. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about conformational changes, solvation shells, and the dynamics of binding events.

Specific MD simulation studies focusing exclusively on this compound are not widely available in the current scientific literature. However, the methodology is well-suited to investigate several aspects of its behavior. For instance, an MD simulation of this compound in an aqueous solution could be used to:

Analyze the Solvation Shell: Determine the structure and dynamics of water molecules surrounding the polar carbonyl group and the nonpolar hydrocarbon portions of the molecule.

Calculate Interaction Energies: Quantify the strength of hydrogen bonds between the carbonyl oxygen of this compound and water molecules.

Study Conformational Dynamics: Investigate the rotational freedom around the C-C single bond of the conjugated system.

Such simulations provide a bridge between the static picture from quantum mechanics and the macroscopic properties observed experimentally, offering insights into how molecular interactions influence chemical reactivity and physical properties.

Reaction Pathway Energetics and Transition State Analysis for this compound Transformations (e.g., Aldol (B89426) Reactions of Azaenolates)

Understanding the energetics of reaction pathways and the structure of transition states is critical for explaining and predicting the outcomes of chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping these energy landscapes.

A key transformation involving this compound is the reaction of its corresponding azaenolate. The lithium azaenolate of this compound cyclohexylimine is known to react with electrophiles at either the α- or γ-position. The regioselectivity of this reaction can be controlled; for example, the addition of hexamethylphosphoramide (B148902) (HMPA) favors functionalization at the γ-position.

While specific computational studies on the this compound azaenolate are not detailed in the literature, extensive DFT studies on analogous boron aza-enolate systems in aza-aldol reactions provide a robust theoretical framework for understanding this reactivity. acs.orgnih.gov These studies analyze the stereochemical outcome by calculating the energies of the possible transition states (TS). The reaction is understood to proceed through a six-membered ring transition state, which can adopt either a chair or a boat conformation.

Computational findings for model aza-aldol reactions show that the boat transition state is often favored, leading to the syn-product. acs.orgnih.gov This preference is contrary to the classic Zimmerman-Traxler model for boron aldol reactions, which typically proceed through a lower-energy chair transition state. youtube.com The stability of these transition states is influenced by factors such as steric interactions and Lewis pair interactions between the boron center and the imine group during the reaction. acs.orgnih.gov

Representative Computational Findings for Model Aza-Aldol Reaction Transition States acs.orgnih.gov
Transition State GeometryProduct StereochemistryRelative Stability/Energetic Features
Boat TSsyn-productGenerally found to be the lower energy pathway in DFT calculations for boron aza-enolates. acs.orgnih.gov
Chair TSanti-productHigher in energy due to unfavorable steric interactions or less favorable electronic interactions. acs.orgnih.gov

Note: The data in this table represents generalized findings from DFT studies on model boron aza-enolate systems, which provide the theoretical basis for understanding the reactions of this compound-derived azaenolates.

These computational models provide critical insights into why a particular stereoisomer is formed and guide the rational design of new synthetic methods with high selectivity. nih.gov

Biochemical Transformations and Biosynthetic Pathways Involving Tiglaldehyde

Enzymatic Conversion Mechanisms and Kinetics

The enzymatic conversion of aldehydes is a fundamental process in biochemistry, often involving oxidoreductases. While specific kinetic data for tiglaldehyde is not extensively documented in publicly available literature, the general principles of enzyme kinetics, particularly those involving aldehyde dehydrogenases, provide a framework for understanding its potential transformations.

Michaelis-Menten Kinetic Models in this compound-Related Enzymatic Systems

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial rate of an enzyme-catalyzed reaction, the substrate concentration, the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.orgwikipedia.orgteachmephysiology.com The equation is given by:

v = (Vmax * [S]) / (Km + [S])

Where:

v is the initial reaction velocity.

Vmax is the maximum reaction velocity.

[S] is the substrate concentration.

Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.com

For aldehyde dehydrogenases, which are relevant to the metabolism of compounds like this compound, studies on other aldehydes such as acetaldehyde (B116499), propionaldehyde, and glyceraldehyde have demonstrated adherence to Michaelis-Menten kinetics. nih.gov These enzymes typically exhibit a compulsory-ordered ternary-complex mechanism where NAD+ binds to the enzyme before the aldehyde substrate. nih.gov

Although specific Km and Vmax values for this compound with various enzymes are not readily found in literature, it is plausible that its conversion by aldehyde dehydrogenases would follow this model. The actual kinetic parameters would be influenced by factors such as the specific enzyme isoform, pH, and temperature. libretexts.org

Enzyme ClassSubstrateTheoretical Km Range (M)Theoretical Vmax (relative units)
Aldehyde DehydrogenaseThis compound10⁻⁵ - 10⁻³Enzyme-dependent
Carbonyl ReductaseThis compound10⁻⁴ - 10⁻²Enzyme-dependent

Regioselective and Stereoselective Biocatalysis Involving this compound

Biocatalysis offers highly selective methods for chemical transformations. Regioselectivity refers to the preferential reaction at one site over another, while stereoselectivity refers to the preferential formation of one stereoisomer. For a molecule like this compound, which possesses a prochiral center upon reduction of the aldehyde, stereoselective biocatalysis is of significant interest.

The asymmetric reduction of prochiral ketones to chiral alcohols using carbonyl reductases (CREDs) is a well-established biocatalytic approach. These enzymes often exhibit high enantioselectivity. While direct examples of the regioselective or stereoselective biocatalysis of this compound are not detailed in the available literature, the principles from related α,β-unsaturated aldehydes suggest that enzymes could selectively reduce the carbonyl group over the carbon-carbon double bond, and do so in a stereospecific manner to yield either the (R)- or (S)-enantiomer of the corresponding alcohol.

Role in Natural Product Biosynthesis

This compound's structure suggests its potential involvement as an intermediate or building block in the biosynthesis of various natural products, particularly those with branched-chain carbon skeletons.

Precursor in Terpene and Isoprenoid Biosynthetic Pathways

Terpenoids are a vast class of natural products derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). neliti.comnih.gov These precursors are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. nih.govnih.gov While this compound itself is not a direct precursor in the canonical terpene biosynthesis pathways, its structural motif is found in various isoprenoid-derived natural products. It is conceivable that this compound or its derivatives could be formed through the degradation or modification of larger terpenoid structures.

Incorporation into Complex Biomolecules and Metabolites

The incorporation of aldehyde functionalities into complex biomolecules is a known biosynthetic strategy. While direct evidence for the incorporation of this compound into specific complex biomolecules is scarce in the provided search results, its chemical reactivity makes it a plausible intermediate in various metabolic pathways. For instance, aldehydes can serve as precursors for the formation of alcohols, carboxylic acids, and amino acids through enzymatic actions.

Environmental Fate and Degradation Studies of Tiglaldehyde

Atmospheric Photochemistry and Degradation Products

Once in the atmosphere, tiglaldehyde is subject to photochemical reactions that dictate its concentration, lifetime, and contribution to the formation of secondary air pollutants.

Photochemical smog is a form of air pollution created when sunlight triggers chemical reactions between nitrogen oxides (NOx) and volatile organic compounds (VOCs). energyeducation.calibretexts.org This process results in a mixture of pollutants, including ground-level ozone (O3), nitric acid, and various organic compounds. energyeducation.canih.govsigmaaldrich.com Aldehydes are key intermediates in the complex free-radical chain reactions that drive smog formation. energyeducation.caviu.ca

The general mechanism involves the oxidation of hydrocarbons (VOCs) by hydroxyl radicals (OH), which leads to the formation of peroxy radicals (RO2). viu.ca These radicals can then react to form aldehydes. viu.ca As an unsaturated aldehyde, this compound can be both a product of the atmospheric oxidation of larger hydrocarbons and a reactive precursor itself. It participates in reactions that convert nitric oxide (NO) to the more harmful nitrogen dioxide (NO2), a critical step in ozone generation. libretexts.orgnih.gov Furthermore, aldehydes can undergo further oxidation to form peroxyacyl radicals, which then combine with NO2 to produce peroxyacyl nitrates (PANs), significant components of photochemical smog. libretexts.orgviu.ca

The persistence of this compound in the troposphere is primarily determined by its reaction rates with key atmospheric oxidants and its susceptibility to photolysis. The most significant daytime removal process for aldehydes is their reaction with the hydroxyl radical (OH). researchgate.net Photolysis, the breakdown of a molecule by light, can also be a competing loss pathway. researchgate.netcopernicus.org

Kinetic studies on analogous aldehydes, such as hexanal (B45976) and 2-methylbutanal, show that the reaction with OH radicals is a major atmospheric sink, though photolysis can also be a non-negligible removal process. researchgate.netcopernicus.org For instance, research on 2-methylpentanal (B94375) indicates that its atmospheric lifetime is dependent on location, season, and time of day, with UV photolysis potentially competing with the OH-reaction under strong irradiation, while reaction with chlorine atoms may dominate in coastal areas at dawn. copernicus.org

Table 1: Atmospheric Lifetimes and Rate Coefficients for Aldehydes with OH Radicals This table presents data for structurally similar aldehydes to illustrate the typical reactivity of this compound in the troposphere.

CompoundRate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimated Tropospheric Lifetime
Hexanal2.9 x 10⁻¹¹~9 hours
trans-2-Hexenal3.5 x 10⁻¹¹~8 hours
2-Methylbutanal2.8 x 10⁻¹¹~10 hours
2-Methylpentanal3.4 x 10⁻¹¹~8 hours
Note: Lifetime is estimated assuming an average global OH concentration of 1 x 10⁶ molecules/cm³.

Thermal and Abiotic Degradation Pathways

Beyond atmospheric photochemistry, this compound can be formed and degraded through thermal and other non-biological processes.

This compound is among the many volatile organic compounds released during the thermal degradation (pyrolysis) of biomass. combustion-institute.it Cellulose (B213188), a primary polymer in plant biomass, breaks down at high temperatures to produce a complex mixture of gases, liquids (bio-oil), and a solid carbon-rich residue (char). rsc.orgresearchgate.net

The pyrolysis of cellulose is a multi-step process. At temperatures generally between 300°C and 400°C, the cellulose polymer undergoes depolymerization and fragmentation. researchgate.net This initial breakdown yields a variety of compounds, including anhydrosugars (like levoglucosan), furans, and other small oxygenated molecules such as aldehydes, ketones, and acids. researchgate.netresearchgate.net Studies show that dehydrate sugars form first, which then convert to furans at around 400°C. researchgate.net At even higher temperatures (ca. 650°C), the C-C bonds of these furanic compounds can cleave, generating smaller aliphatic aldehydes and ketones. researchgate.net this compound is one of the many aldehydes that can be formed through these complex secondary reactions during the high-temperature treatment of biomass.

Table 2: General Products from Cellulose Pyrolysis at Various Temperatures

Temperature RangePrimary ProcessKey Products
200°C - 300°CDehydration, Initial DecompositionWater, Char, Carbon Monoxide, Carbon Dioxide
300°C - 500°CDepolymerization, FragmentationLevoglucosan, Furfural, Other Furans, Aldehydes, Ketones, Acids
> 500°CSecondary Cracking, GasificationH₂, CH₄, CO, Smaller Aliphatic Aldehydes and Ketones

Abiotic degradation refers to the breakdown of a compound without the involvement of living organisms. navy.mil In aqueous environments, this can include processes such as hydrolysis. While specific data on the hydrolysis of this compound is limited, the principles of abiotic transformation can be applied. Hydrolysis involves the reaction of a compound with water, potentially leading to its breakdown. For many organic contaminants, however, abiotic degradation pathways can be significantly slower than biotic (microbe-mediated) processes. navy.mil

Future Research Directions and Unexplored Avenues in Tiglaldehyde Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Tiglaldehyde and its Analogs

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fragrance industries. While this compound itself is achiral, the creation of its chiral analogs through asymmetric synthesis is a significant area for future exploration. Research in this domain can focus on developing highly selective and efficient catalytic systems.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov The application of chiral secondary amine catalysts, such as MacMillan or Jørgensen-type catalysts, could be explored for reactions involving this compound precursors. nih.gov These catalysts operate via the formation of a chiral iminium ion, which can direct the stereoselective addition of nucleophiles. nih.gov Future work could investigate conjugate addition reactions to achieve chiral this compound analogs with high enantioselectivity. nih.gov Another promising frontier is the use of chiral-at-metal catalysts, where the chirality originates from the metal center itself, offering a structurally simpler alternative to traditional ligand-based systems. rsc.org This approach could open new pathways for designing innovative and efficient catalysts for synthesizing this compound derivatives. rsc.org

Catalytic ApproachCatalyst Type (Example)Potential ReactionTarget OutcomeReference
Asymmetric OrganocatalysisChiral Secondary Amines (Jorgensen/MacMillan catalysts)Conjugate addition of nucleophiles to a this compound precursorHigh enantiomeric excess (ee) in chiral this compound analogs nih.gov
Asymmetric Metal CatalysisChiral Bis(β-amino alcohol)-Cu(OAc)₂ complexesAsymmetric Henry reaction with derivativesSynthesis of chiral nitroaldol products from this compound analogs mdpi.com
Chiral-at-Metal CatalysisIridium or Rhodium complexes with achiral ligandsAsymmetric hydrogenation or transfer hydrogenationStereoselective reduction of the C=C or C=O bond rsc.org
Bifunctional CatalysisCinchona AlkaloidsConjugate additionsAsymmetric synthesis of chiral aldehydes derived from this compound nih.gov

Advanced Mechanistic Studies on Electrocatalytic Transformations Involving this compound

Electrocatalysis offers a sustainable alternative to conventional chemical transformations by using electricity to drive reactions. nih.gov Advanced mechanistic studies on the electrocatalytic transformations of this compound are crucial for developing selective and efficient processes. The presence of two reducible functional groups (an aldehyde and a carbon-carbon double bond) makes selectivity a key challenge.

Future research should focus on employing single-site metal-nitrogen-carbon (M-N-C) catalysts, which have shown promise in the electrochemical reduction of other carbonyl compounds like formaldehyde (B43269) and acetaldehyde (B116499). nih.gov Investigating a range of metal centers (e.g., Fe, Co, Ni) could reveal catalysts with high selectivity for either the hydrogenation of the C=O bond to form tiglic alcohol or the C=C bond to yield 2-methylbutanal. nih.gov Mechanistic investigations using techniques like cyclic voltammetry and in-situ spectroscopy can elucidate the reaction pathways, identifying key intermediates and determining the roles of proton-coupled electron transfer (CPET) versus stepwise pathways. utah.edusemanticscholar.org Understanding these mechanisms is essential for designing catalysts that can control the product distribution and improve Faradaic efficiency. nih.gov

Research FocusTechnique/MethodologyKey Question to AddressPotential OutcomeReference
Selective HydrogenationSingle-site M-N-C (M=Fe, Co, Ni) catalystsCan the C=O or C=C bond be selectively reduced?Selective synthesis of tiglic alcohol or 2-methylbutanal nih.gov
Reaction Pathway ElucidationCyclic Voltammetry, Deuterium Isotope Effect StudiesDoes the reaction proceed via concerted or stepwise proton/electron transfer?Understanding of the fundamental electron transfer mechanism semanticscholar.org
Catalyst-Substrate InteractionIn-situ Spectroscopy (e.g., SERS, ATR-IR)How does this compound adsorb onto the catalyst surface?Insight into the adsorption geometry (oxyphilic vs. carbophilic) controlling selectivity nih.gov
Mediator RoleControlled Potential Electrolysis with various mediatorsCan a reductive mediator improve reaction rates and selectivity?Development of a more efficient mediated electro-reduction system utah.edu

Bio-Inspired Catalysis and Enzymatic Pathway Engineering for this compound Production or Conversion

Harnessing the power of enzymes and microorganisms offers a green and highly selective route for chemical synthesis. nih.gov Future research should explore the development of bio-inspired catalytic systems and engineered metabolic pathways for both the production and conversion of this compound.

For production, carboxylic acid reductases (CARs) are promising enzymes that can convert tiglic acid directly to this compound. chemrxiv.org A significant research avenue involves discovering or engineering CARs with high activity and stability for this specific conversion. chemrxiv.org Conversely, alcohol dehydrogenases (ADHs) or aldehyde oxidoreductases (AORs) could be used for the conversion of this compound to tiglic alcohol or tiglic acid, respectively. nih.gov A major challenge in these in vitro systems is the regeneration of expensive cofactors like NAD(P)H and ATP, requiring the development of efficient cofactor recycling systems. chemrxiv.org

Metabolic engineering of microbial hosts such as E. coli or Saccharomyces cerevisiae provides a platform for de novo biosynthesis of this compound from simple carbon sources. nih.govnih.gov This involves assembling a heterologous pathway by introducing genes from various organisms. youtube.comyoutube.com Key challenges to overcome include maximizing the flux towards the target product, preventing its conversion into other metabolites by native host enzymes, and mitigating its potential toxicity to the production host. nih.gov

Biocatalytic StrategyEnzyme Class (Example)TransformationKey Research ChallengeReference
Enzymatic ProductionCarboxylic Acid Reductase (CAR)Tiglic Acid → this compoundCofactor (ATP, NADPH) regeneration; Enzyme stability chemrxiv.org
Enzymatic ConversionAlcohol Dehydrogenase (ADH)This compound → Tiglic AlcoholControlling reaction equilibrium; Substrate specificity researchgate.net
Enzymatic ConversionAldehyde Oxidoreductase (AOR)This compound ↔ Tiglic AcidPreventing over-oxidation; Broad substrate scope nih.gov
Metabolic Pathway Engineeringα-Dioxygenase (α-DOX) based pathwayFatty Acid Precursor → this compoundPathway design; Host toxicity; Product isolation nih.gov

In-depth Computational Predictions of this compound Reactivity and Selectivity

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactions and guiding experimental design. nih.gov For this compound, these methods can provide profound insights into its reactivity and help predict the outcomes of various transformations, saving significant time and resources.

Future research could involve the use of quantum mechanics (QM), particularly Density Functional Theory (DFT), to model reaction mechanisms involving this compound. nih.gov DFT calculations can map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby predicting the most likely reaction pathways and explaining observed regioselectivity and stereoselectivity. Machine learning (ML) models, trained on existing reaction data, can be developed to predict optimal reaction conditions (catalyst, solvent, temperature) for desired transformations of this compound. nih.govmdpi.com A hybrid QM-ML approach could be particularly powerful, using QM to generate high-fidelity data for training more accurate ML models, which can then predict reaction feasibility and selectivity for a wide range of substrates and conditions. chemrxiv.org

Computational MethodObjectiveRequired InputPredicted OutputReference
Density Functional Theory (DFT)Mechanistic InvestigationMolecular structures of reactants, catalysts, and transition statesActivation energies, reaction pathways, selectivity nih.gov
Machine Learning (Random Forest, Neural Networks)Reaction Condition OptimizationDataset of known reactions with substrates, reagents, and yieldsPredicted yield or success probability for new conditions nih.gov
Active Transfer Learning (ATL)Discovery of New ReactionsModel trained on a related reaction type, updated with limited new experimental dataOptimized conditions for a novel transformation of this compound nih.gov
QM-ML Hybrid ModelsFeasibility and Site-Selectivity PredictionQM-calculated descriptors (e.g., charges, bond energies) and experimental outcomesClassification of reactive sites and prediction of reaction success chemrxiv.org

Comprehensive Environmental Impact Assessment of this compound Formation and Degradation Products

While this compound is used in specific applications, its potential release into the environment necessitates a thorough understanding of its fate, transport, and degradation. Aldehydes are known to be reactive components in the atmosphere and can contribute to air quality issues. nih.gov

A comprehensive environmental impact assessment should be a key future research direction. This would involve laboratory studies and atmospheric modeling to determine the atmospheric lifetime of this compound with respect to key oxidants like the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). It is critical to identify the gaseous and particulate-phase degradation products, as these may be more harmful than the parent compound. nih.gov The potential for this compound to contribute to the formation of secondary organic aerosol (SOA) and ground-level ozone should be quantified. Furthermore, its fate in aqueous environments and soil, including its biodegradability and potential for bioaccumulation, needs to be systematically investigated to create a complete environmental risk profile. dcceew.gov.au

Environmental CompartmentResearch AreaKey Parameters to MeasurePotential ImpactReference
AtmospherePhotochemical DegradationRate constants with •OH, O₃, NO₃; Product identification (e.g., smaller aldehydes, peroxyacyl nitrates)Contribution to smog and secondary organic aerosol (SOA) formation nih.govdcceew.gov.au
WaterHydrolysis and BiodegradationHydrolysis half-life at different pH values; Aerobic and anaerobic biodegradation ratesPersistence in aquatic systems; Formation of degradation products in water dcceew.gov.au
SoilAdsorption and DegradationSoil sorption coefficient (Koc); Microbial degradation rateMobility in soil and potential for groundwater contamination dcceew.gov.au
BiotaToxicity and BioaccumulationAquatic toxicity (e.g., to algae, daphnia); Bioconcentration factor (BCF)Risk to aquatic organisms and potential to enter the food chain nih.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Tiglaldehyde, and how should data be interpreted methodologically?

  • Answer: this compound characterization typically employs FT-IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (α,β-unsaturated aldehyde protons at δ 9.5–10.5 ppm), and GC-MS (molecular ion peak at m/z 84). Data interpretation requires calibration against reference spectra and validation via repeated trials. For reproducibility, document solvent effects, instrument parameters, and purity checks. Raw data should be processed using software (e.g., MestReNova) and cross-verified with computational simulations (DFT) for structural confirmation .
  • Table:

TechniqueKey Peaks/DataInterpretation Tips
FT-IR~1700 cm⁻¹Compare with carbonyl databases
¹H NMRδ 9.5–10.5Check for splitting (cis/trans isomerism)
GC-MSm/z 84Confirm fragmentation patterns

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: this compound requires ventilated fume hoods , nitrile gloves, and chemical goggles due to its volatility and irritancy. Storage should be in airtight containers away from oxidizers. Spill management involves neutralization with sodium bisulfite and disposal via hazardous waste protocols. Toxicity data (e.g., LD50) must be reviewed prior to use, and emergency eyewash stations should be accessible. Document all safety measures in the "Experimental" section of manuscripts, referencing OSHA guidelines .

Advanced Research Questions

Q. How can computational chemistry methods predict this compound’s reactivity in solvent systems?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solvent effects using the SMD continuum model. Solvent polarity impacts reaction pathways (e.g., aldol condensation vs. oxidation). Validate predictions with experimental kinetic studies, and report Gibbs free energy barriers (±2 kcal/mol accuracy). Use software like Gaussian or ORCA, and archive input/output files for reproducibility .

Q. What experimental designs are optimal for studying catalytic hydrogenation mechanisms of this compound?

  • Answer: Use in-situ FT-IR or Raman spectroscopy to monitor C=O bond reduction in real-time. Catalyst screening (e.g., Pd/C vs. Raney Ni) should include kinetic profiling (TOF, activation energy). Control variables: H₂ pressure (1–10 bar), temperature (25–80°C), and solvent polarity (water vs. ethanol). Data contradictions (e.g., selectivity discrepancies) require error analysis (95% confidence intervals) and comparison with literature mechanistic studies .

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

  • Answer: Conduct meta-analysis of existing data (e.g., ΔHf, vapor pressure) using statistical tools (ANOVA, R² regression). Identify outliers due to impurities (e.g., via HPLC purity assays) or measurement techniques (static vs. dynamic methods). Replicate key studies under controlled conditions, and publish raw datasets in supplementary materials for peer validation. Address discrepancies in the "Discussion" section by hypothesizing methodological limitations (e.g., calibration errors) .

Methodological Best Practices

  • Data Reproducibility: Archive spectra, chromatograms, and computational files in repositories like Zenodo .
  • Ethical Compliance: Disclose conflicts of interest and obtain institutional review for hazardous protocols .
  • Writing Standards: Follow journal guidelines (e.g., ACS, RSC) for "Methods" sections, citing prior work and avoiding redundancy .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiglaldehyde
Reactant of Route 2
Tiglaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.